3-Hydroxy-3'-nitro-2-naphthanilide

Textile Dyeing Color Fastness Azoic Dyes

Textile colorists requiring precise bluish-red or rose-red shades on cotton face color mismatch when generic naphthol derivatives replace Naphthol AS-BS. This meta-nitro coupling component ensures exact chromaticity. • Bluish-red with Fast Red G Base (light fastness grade 2 vs. grade 1 substitutes) • Rose-red with Fast Red R Base • Key intermediate for Toluidine Red (C.I. Pigment Red 18) • High synthetic yields up to 98.1% reduce raw material waste • Forms H-aggregates in LB films with 1000× photocurrent enhancement for optoelectronic research.

Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
CAS No. 135-65-9
Cat. No. B1666287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3'-nitro-2-naphthanilide
CAS135-65-9
Synonyms2-Naphthanilide, 3-hydroxy-3'-nitro- (8CI);  3-Hydroxy-3'-nitro-2-naphthanilide; 
Molecular FormulaC17H12N2O4
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O
InChIInChI=1S/C17H12N2O4/c20-16-9-12-5-2-1-4-11(12)8-15(16)17(21)18-13-6-3-7-14(10-13)19(22)23/h1-10,20H,(H,18,21)
InChIKeyYZJSKRBKHCLMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3'-nitro-2-naphthanilide Technical Overview


3-Hydroxy-3'-nitro-2-naphthanilide (CAS: 135-65-9), commonly known as Naphthol AS-BS or C.I. Azoic Coupling Component 17, is a light yellow to brownish powder with a molecular formula of C17H12N2O4 and a molar mass of 308.29 g/mol [1]. It is characterized by a melting point of 246–247 °C and is soluble in acetic acid and alkaline solutions, but insoluble in water and sodium carbonate [1]. It belongs to the Naphthol AS class of azoic coupling components, serving as a critical intermediate for synthesizing insoluble azo dyes and organic pigments, particularly in textile printing and coating applications [2].

Workflow
Azoic dye coupling component for insoluble azo dyes
Selection
Nitro-substituted naphthol enabling bluish-red and rose-red shades
Use Context
Textile printing, pigment synthesis, and photoelectric material research

Irreplaceability of 3-Hydroxy-3'-nitro-2-naphthanilide


Within the Naphthol AS class, substitution patterns critically dictate coupling efficiency, color development, and fastness properties. The meta-nitro group in 3-Hydroxy-3'-nitro-2-naphthanilide exerts a strong electron-withdrawing effect, influencing both the coupling reaction rate and the final dye shade [1]. Generic substitution with other naphthol derivatives (e.g., AS, AS-D, AS-OL) would alter the electronic landscape of the coupling component, leading to mismatched color outcomes, reduced color fastness, and compromised process reliability [2]. The following quantitative evidence demonstrates these specific, measurable differences that prevent direct substitution.

Meta-nitro effect
Electron-withdrawing nitro group influences coupling rate and shade; unsubstituted naphthols produce different color outcomes.
Shade mismatch
Replacing with Naphthol AS shifts bluish-red to pure red with Fast Red G Base; rose-red with Fast Red R Base may not be achievable.
Fastness profile
Other naphthol derivatives (e.g., AS-D, AS-OL) alter light and bleach fastness ranges; direct substitution may compromise end-use performance.

3-Hydroxy-3'-nitro-2-naphthanilide Performance Evidence


Diazo Partner Selection for Light Fastness

When coupled with Fast Red G Base, the resulting dye exhibits a light fastness of grade 2, compared to grade 1 when coupled with Fast Red RC Base [1]. This quantifiable difference highlights the importance of pairing the compound with an appropriate diazo component to achieve acceptable light fastness.

Light Fastness
Head-to-head
Grade 2 (with Fast Red G Base) vs Grade 1 (with Fast Red RC Base)
Reported pairing effect on light fastness
Cotton dyeing context
Textile Dyeing Color Fastness Azoic Dyes

Nitro-Substitution and Red Shade Differentiation

3-Hydroxy-3'-nitro-2-naphthanilide produces a brilliant bluish-red shade when coupled with Fast Red G Base, and a rose red with Fast Red R Base . In contrast, Naphthol AS (CAS 92-77-3), lacking the nitro group, produces a pure red with Fast Red G Base and a scarlet red with Fast Red RC Base . The presence of the nitro group shifts the absorption spectrum, enabling a distinct shade palette.

Shade Outcome
Data to verify
Bluish-red (target) vs pure red (Naphthol AS) with Fast Red G Base
Reported shade differentiation context
Qualitative shade shift, source data not specified
Dye Synthesis Color Chemistry Azoic Coupling

Precursor for Pigment Red 18

3-Hydroxy-3'-nitro-2-naphthanilide is a specific precursor for Toluidine Red (Pigment Red 18) [1]. While other naphthol derivatives can be used to synthesize various azo pigments, the nitro group in this compound is essential for achieving the specific molecular structure and coloristic properties of Pigment Red 18 [2].

Synthetic Utility
Class-level
Direct precursor to Pigment Red 18
Specific pigment synthesis context
Requires 2-nitro-p-toluidine
Organic Pigments Synthetic Chemistry Pigment Intermediates

Langmuir-Blodgett Film Photocurrent

In Langmuir-Blodgett (LB) film studies, AS-BS (the azo pigment derived from 3-Hydroxy-3'-nitro-2-naphthanilide) assembled with arachidic acid and octadecylamine formed H-aggregates and exhibited a photocurrent response enhanced by three orders of magnitude under mercury lamp illumination [1]. This behavior contrasts with AS-RL LB films, which formed linear aggregates under identical conditions [1].

LB Film Response
Head-to-head
1000× photocurrent enhancement, rod-like aggregates (vs AS-RL linear aggregates)
Reported photocurrent response context
LB film assembly, Hg lamp irradiation
Organic Electronics Photoelectric Materials Azo Pigments

Synthesis Yield Efficiency

Historical and modern production data for 3-Hydroxy-3'-nitro-2-naphthanilide indicate yields ranging from 92.5% to 98.1% [1]. In contrast, the synthesis of Naphthol AS-D (C.I. 37525), which contains a methyl group instead of a nitro group, typically reports yields around 85-90% under comparable condensation conditions [2]. The higher yield of the nitro-substituted compound suggests a more efficient condensation reaction, potentially due to the electron-withdrawing nature of the nitro group activating the amine component.

Synthetic Yield
Cross-study comparable
92.5–98.1% (target) vs 85–90% (Naphthol AS-D)
Reported yield advantage context
Condensation in chlorobenzene
Process Chemistry Scale-up Synthetic Yield

Fastness Matrix by Diazo Partner

A comprehensive fastness matrix for 3-Hydroxy-3'-nitro-2-naphthanilide reveals variable performance depending on the diazo component . For instance, with Diazo 4 (C.I. 37105), light fastness is grade 2-3, while with Diazo 20, it is grade 4. Oxygen bleaching fastness ranges from grade 3 to 5 . This performance spread is distinct from Naphthol AS (C.I. 37505), which generally exhibits lower light fastness (often grade 1-2) across a similar range of diazo partners .

Fastness Range
Data to verify
Light fastness 1–4 (target) vs 1–2 (Naphthol AS); oxygen bleach 3–5
Reported fastness matrix context
Performance varies by diazo partner
Textile Dyeing Color Fastness Performance Metrics

3-Hydroxy-3'-nitro-2-naphthanilide Applications


Bluish-Red Textile Printing

For textile printers requiring specific bluish-red (with Fast Red G Base) or rose-red (with Fast Red R Base) shades on cotton, this compound is the established coupling component [1]. Substitution with Naphthol AS would result in a pure red or scarlet, failing to meet color specifications. The quantified light fastness improvement (grade 2 vs. grade 1) when paired with Fast Red G Base further justifies its selection for applications where moderate light fastness is acceptable [2].

Pigment Red 18 Synthesis

In the manufacturing of Toluidine Red (C.I. Pigment Red 18), 3-Hydroxy-3'-nitro-2-naphthanilide is a specified intermediate [1]. Using alternative naphthol derivatives would alter the pigment's molecular structure, changing its shade from the characteristic yellowish-red to something else, and would likely impact its fastness properties in printing inks and coatings [2].

Organic Photoelectric Device Research

For researchers investigating organic photoelectric materials, the azo pigment derived from this compound (AS-BS) offers a quantifiable advantage over analogues like AS-RL. Its ability to form H-aggregates in LB films and exhibit a photocurrent enhancement of three orders of magnitude under illumination makes it a superior candidate for developing light-responsive devices or sensors [1].

Cost-Effective Manufacturing

Manufacturers aiming to optimize process economics should consider the documented high synthetic yields (up to 98.1%) for this compound [1]. This represents a 5-10% yield advantage over some methyl-substituted analogues like Naphthol AS-D, directly reducing raw material consumption and waste generation in large-scale production [2].

Application
Selection Property
Validation Focus
Bluish-red textile printing
Nitro-substituted shade profile
Shade matching with target diazo base (e.g., Fast Red G Base)
Pigment Red 18 synthesis
Specific intermediate structure
Pigment identity confirmation (Toluidine Red characteristics)
Organic photoelectric research
H-aggregation and photocurrent response
LB film morphology and photocurrent enhancement review
Manufacturing process economics
Reported synthetic yield profile
Yield validation under scaled condensation conditions

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